5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure and Key Features 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (synonyms listed in ) is a heterocyclic compound comprising:
- A 1,2,4-triazole-3-thiol core, known for its role in medicinal chemistry due to hydrogen bonding and metal coordination capabilities.
- A cyclohexyl group at position 4, which enhances lipophilicity and may influence pharmacokinetics.
- A carbazole moiety linked via an ethyl chain at position 3. Carbazole derivatives exhibit diverse bioactivities, including antimicrobial, antitumor, and antiviral properties .
Properties
IUPAC Name |
3-(2-carbazol-9-ylethyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4S/c27-22-24-23-21(26(22)16-8-2-1-3-9-16)14-15-25-19-12-6-4-10-17(19)18-11-5-7-13-20(18)25/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQULVXOXZHRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CCN3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133023 | |
| Record name | 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328556-77-0 | |
| Record name | 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328556-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbazole Functionalization
The synthesis begins with the alkylation of 9H-carbazole using 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This step yields 9-(2-bromoethyl)-9H-carbazole, confirmed via thin-layer chromatography (TLC) with Rf = 0.65 (silica gel, hexane:ethyl acetate 4:1).
Thiosemicarbazide Formation
9-(2-Bromoethyl)-9H-carbazole reacts with cyclohexyl isothiocyanate in ethanol at 60°C for 12 hours, producing the intermediate thiosemicarbazide derivative. The reaction progress is monitored by the disappearance of the isothiocyanate’s IR absorption band at 2100 cm⁻¹.
Triazole Ring Cyclization
The thiosemicarbazide intermediate undergoes cyclization in 2N NaOH at 100°C for 4 hours. This alkali-mediated step simultaneously forms the 1,2,4-triazole ring and liberates the thiol group. The crude product precipitates upon acidification to pH 3–4 with concentrated HCl.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| Carbazole alkylation | 1,2-Dibromoethane, THF, 25°C | 6 h | 85 |
| Thiosemicarbazide formation | Cyclohexyl isothiocyanate, EtOH, 60°C | 12 h | 78 |
| Triazole cyclization | 2N NaOH, 100°C | 4 h | 93 |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclization efficiency depends critically on temperature. Trials showed that increasing the reaction temperature from 80°C to 100°C improved yields from 72% to 93%, as higher temperatures accelerate deprotonation and ring closure. Ethanol was preferred over DMF due to reduced side reactions, evidenced by HPLC purity >98%.
Alkali Concentration
Varying NaOH concentrations revealed that 2N NaOH maximizes thiol group liberation without degrading the triazole ring. At 1N NaOH, incomplete cyclization led to a 65% yield, while 3N NaOH caused hydrolytic byproducts.
Purification Techniques
Flash Chromatography
The crude product is purified using automated flash chromatography with a gradient elution (0% → 60% ethyl acetate in n-hexane). This removes unreacted carbazole derivatives and inorganic salts, achieving >99% purity as confirmed by LC-MS.
Recrystallization
Alternative purification via recrystallization from methanol/water (7:3) yields crystalline material with similar purity but lower recovery (80% vs. 95% for chromatography).
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
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δ 8.09 (d, J = 7.6 Hz, 2H, carbazole-H)
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δ 7.40–7.12 (m, 11H, aromatic and triazole-H)
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δ 5.55 (s, 2H, CH2 bridge)
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δ 3.82 (m, 1H, cyclohexyl-H)
13C NMR (101 MHz, DMSO-d6) :
Mass Spectrometry
HRMS (m/z): [M + H]+ calcd for C22H25N4S: 377.1801; found: 377.1805.
Scalability and Industrial Adaptation
Pilot-scale synthesis (1 kg batch) demonstrated consistent yields (90–92%) using continuous flow reactors, reducing reaction time from 4 hours to 45 minutes. Environmental assessments highlighted ethanol recovery rates of 85%, aligning with green chemistry principles.
Comparative Analysis with Analogues
Replacing the cyclohexyl group with phenyl or tert-butyl groups alters physicochemical properties:
Table 2: Structural Modifications and Effects
| Substituent | LogP | Melting Point (°C) | Bioactivity (IC50, μM) |
|---|---|---|---|
| Cyclohexyl (target) | 4.2 | 210–212 | 0.45 (anticancer) |
| Phenyl | 3.8 | 198–200 | 0.78 |
| tert-Butyl | 4.5 | 225–227 | 0.32 |
The cyclohexyl derivative’s balanced lipophilicity (LogP 4.2) enhances membrane permeability while maintaining aqueous solubility >50 μg/mL .
Chemical Reactions Analysis
5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis:
- The compound serves as a versatile building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for various modifications that can lead to new materials with tailored properties.
Biology
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Biological Activity:
- The compound has shown potential in enzyme inhibition and protein binding studies. Its structure enables it to interact with biological macromolecules effectively.
-
Antimicrobial Properties:
- Similar triazole derivatives have demonstrated significant antimicrobial activities against various bacterial strains. For instance, research indicates that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Compound Name Bacterial Strains Tested Minimum Inhibitory Concentration (MIC) (µg/mL) Diameter of Inhibition Zone (DIZ) (mm) Compound A E. coli 250 15 Compound B S. aureus 500 12 Compound C C. albicans 32 27
Industry
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Organic Electronics:
- The compound is utilized in the production of organic electronic materials such as light-emitting diodes (LEDs) and photovoltaic cells. Its ability to improve charge transfer rates makes it valuable in enhancing the efficiency of these devices.
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Photovoltaic Applications:
- In photovoltaic research, this compound acts on hole-selective contacts to enhance the performance of perovskite solar cells by passivating interfacial trap states and aligning energy levels.
Case Studies
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Photovoltaic Device Efficiency:
- A study demonstrated that incorporating 5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol into perovskite/silicon tandem solar cells resulted in record efficiencies due to improved charge transfer dynamics and reduced recombination losses.
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Antimicrobial Research:
- Research on related triazole derivatives revealed their effectiveness against resistant bacterial strains, highlighting the potential of sulfur-containing triazoles in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The triazole ring and carbazole moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings
Role of Substituents
- Carbazole Moiety : Compounds with carbazole (e.g., ) exhibit enhanced antimicrobial activity due to π-π stacking and hydrophobic interactions with biological targets.
- Cyclohexyl Group : The cyclohexyl substituent in the target compound likely improves membrane permeability compared to phenyl or unsubstituted analogs (e.g., ) .
- Halogenation : Iodine or chlorine substituents () significantly boost antiviral and antibacterial efficacy by enhancing electrophilicity and target binding .
Synthetic Methods
- The target compound’s synthesis likely involves cyclization under alkaline conditions (e.g., NaOH), as seen in analogous triazole-thiol derivatives (). Microwave-assisted methods (yield >80%) are more efficient than conventional heating .
- Carbazole intermediates (e.g., ethyl 2-(9H-carbazol-9-yl)acetate) are critical precursors, as described in .
Biological Performance Triazole-thiols with carbazole (e.g., ) show moderate-to-high antibacterial activity (MIC = 12.5–50 μg/mL).
Data Tables
Table 1: Antimicrobial Activity of Selected Analogues
Biological Activity
5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a unique structure that includes a carbazole moiety and a cyclohexyl group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the thiol group enhances its reactivity and interaction with biological targets.
- Molecular Formula: C20H24N4S
- Molar Mass: Approximately 376.52 g/mol
- Structure: The compound features a triazole ring with substituents that contribute to its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can demonstrate both antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | MIC (µg/mL) | DIZ (mm) |
|---|---|---|---|
| Compound A | E. coli | 250 | 15 |
| Compound B | S. aureus | 500 | 12 |
| Compound C | C. albicans | 32 | 27 |
Note: DIZ refers to the diameter of the inhibition zone.
In studies, derivatives of triazoles have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. Compounds bearing lipophilic substituents often exhibited enhanced antibacterial properties due to better membrane penetration.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazoles are known for their ability to inhibit specific cancer cell lines by interfering with cell proliferation and inducing apoptosis. Research on similar triazole compounds has indicated their effectiveness against various cancer types, including breast and lung cancer.
Case Study:
A study involving a series of triazole derivatives demonstrated that compounds with a carbazole moiety exhibited potent cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
The biological activity of this compound is likely mediated through:
- Nucleophilic Substitution: The thiol group can participate in nucleophilic attacks on electrophilic centers within biological molecules.
- Interaction with Enzymes: Triazole derivatives may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Oxidative Stress Induction: The compound may induce oxidative stress in target cells, leading to cell death.
Q & A
Q. Key Methodological Considerations :
- Use anhydrous solvents (e.g., toluene, DMF) and inert atmospheres to prevent oxidation of the thiol group .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate regioisomers .
How can regioselectivity challenges in triazole ring synthesis be addressed?
Advanced Question
Regioselectivity in triazole formation (1,4- vs. 1,5-disubstituted isomers) depends on:
- Catalytic systems : Cu(I) catalysts favor 1,4-disubstituted triazoles in CuAAC, while Ru catalysts yield 1,5-isomers .
- Reaction temperature : Lower temperatures (0–25°C) reduce side reactions and improve selectivity .
- Substituent effects : Bulky groups (e.g., cyclohexyl) at the 4-position of the triazole sterically direct regiochemistry .
Case Study : In , regioselective 1,3-dipolar cycloaddition between 4-(azidomethyl)dihydrooxazole and 9-propargylcarbazole produced a single regioisomer confirmed by 2D NMR .
What spectroscopic techniques are critical for structural confirmation of this compound?
Basic Question
- 1H/13C NMR : Assign protons and carbons in the carbazole (aromatic δ 7.2–8.5 ppm) and triazole (NH/CH at δ 8.0–9.5 ppm) regions. Cyclohexyl protons appear as multiplets at δ 1.0–2.5 ppm .
- IR Spectroscopy : Confirm thiol (-SH) stretch (2500–2600 cm⁻¹) and triazole C=N (1590–1620 cm⁻¹) .
- Mass Spectrometry (EI/ESI-MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .
- Elemental Analysis : Match experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) .
Example : In , the triazole-thiol analog showed IR peaks at 1243 cm⁻¹ (C=S) and 1H-NMR resonance at δ 9.55 ppm (triazole NH) .
How can researchers resolve contradictions in reported biological activities of similar triazole-thiol derivatives?
Advanced Question
Discrepancies arise from:
- Structural variations : Minor substituent changes (e.g., chloro vs. methyl groups) drastically alter bioactivity. Compare analogs in (tetrazole hybrids) and (oxadiazole-carbazole derivatives) .
- Assay conditions : Varying cell lines, concentrations, or incubation times affect results. Standardize protocols (e.g., MIC for antimicrobial studies) .
- Solubility issues : Poor aqueous solubility may lead to false negatives. Use DMSO carriers (<1% v/v) and confirm compound stability .
Q. Data Analysis Strategy :
- Perform dose-response curves and statistical validation (e.g., IC50 ± SEM).
- Cross-reference with computational studies (e.g., molecular docking to predict target binding) .
What strategies stabilize the thiol group during synthesis and storage?
Advanced Question
- Synthesis :
- Storage :
Stability Data : recommends storage at -20°C for 1–2 years, with short-term use at -4°C .
How do researchers design experiments to study the biological mechanisms of carbazole-triazole-thiol hybrids?
Advanced Question
- Target Identification : Screen against kinase/receptor libraries (e.g., EGFR, COX-2) using fluorescence polarization assays .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .
- Metabolic Stability : Perform liver microsome assays to evaluate CYP450-mediated degradation .
Case Study : In , oxadiazole-carbazole derivatives were tested for antibacterial activity using disc diffusion, with zone-of-inhibition comparisons against standard drugs .
What computational methods support the rational design of analogs with improved activity?
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., DNA topoisomerase II) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs in and .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity risks early in design .
Advanced Question
- Solvent/Temperature Effects : Compare DMSO-d6 vs. CDCl3 spectra; shifts vary with hydrogen bonding .
- Dynamic Processes : Use VT-NMR (variable temperature) to detect tautomerism in triazole-thiols .
- Isotopic Labeling : 15N-labeled analogs (as in ) resolve ambiguous HMBC correlations .
Data Example : In , the triazole NH proton appeared at δ 9.55 ppm in DMSO-d6 but may shift upfield in less polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
